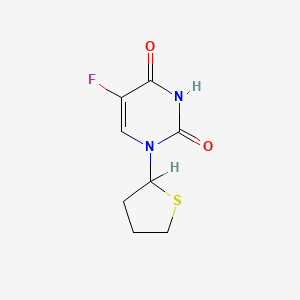
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- involves the condensation of 5-fluoro-1-(tetrahydro-2-thienyl)-1,3-dihydro-2H-imidazole-2-thione with ethyl chloroformate followed by cyclization with potassium hydroxide.
Starting Materials
5-fluoro-1-(tetrahydro-2-thienyl)-1,3-dihydro-2H-imidazole-2-thione, Ethyl chloroformate, Potassium hydroxide
Reaction
Step 1: 5-fluoro-1-(tetrahydro-2-thienyl)-1,3-dihydro-2H-imidazole-2-thione is added to a solution of ethyl chloroformate in dichloromethane., Step 2: The reaction mixture is stirred at room temperature for several hours to allow for condensation to occur., Step 3: The resulting intermediate is then treated with potassium hydroxide in methanol to induce cyclization and form the final product, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)-.
Wirkmechanismus
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- is not yet fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- has been found to have various biochemical and physiological effects. Studies have shown that it can induce DNA damage and oxidative stress in cancer cells, leading to their death. Additionally, it has been found to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- in lab experiments is its potent activity against cancer cells, bacteria, and fungi. Furthermore, it is relatively easy to synthesize and purify, making it a cost-effective option. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)-. One potential direction is the development of new derivatives with improved potency and selectivity against cancer cells, bacteria, and fungi. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and identify potential molecular targets. Furthermore, the potential applications of this compound in materials science, such as the development of new polymers and coatings, should also be explored.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry. Studies have shown that it exhibits potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Furthermore, it has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-fluoro-1-(thiolan-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFCSKGIXYEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)N2C=C(C(=O)NC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-thienyl)- | |
CAS RN |
68321-44-8 |
Source


|
| Record name | 1-(2'-Tetrahydrothienyl) 5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068321448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC306905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

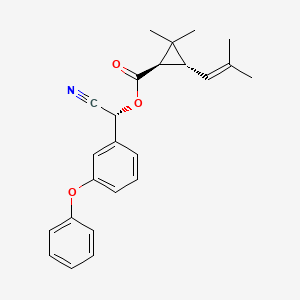
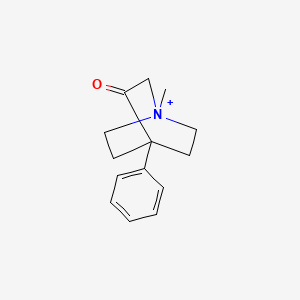
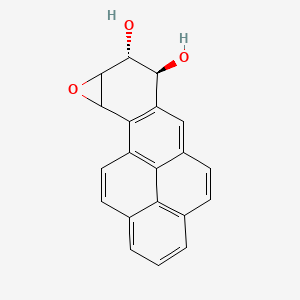
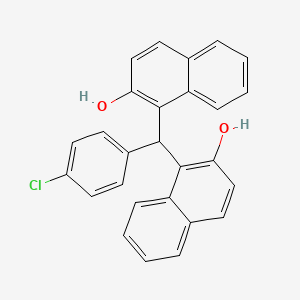
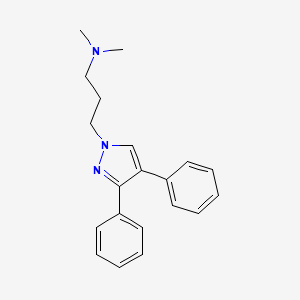
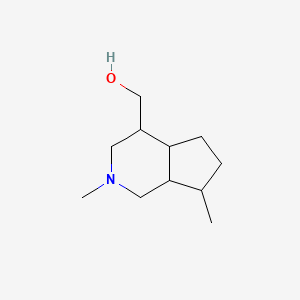
![3-Piperidinamine,N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1217763.png)
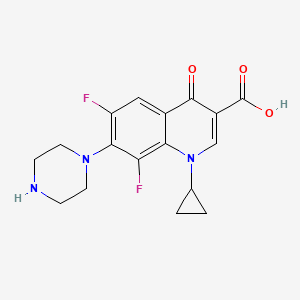
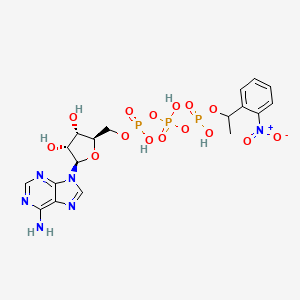
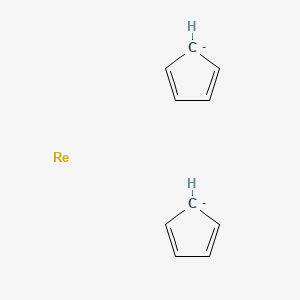
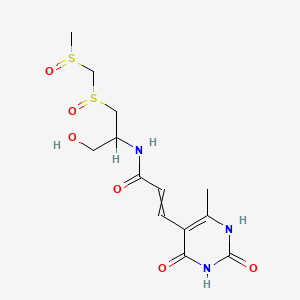
![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)
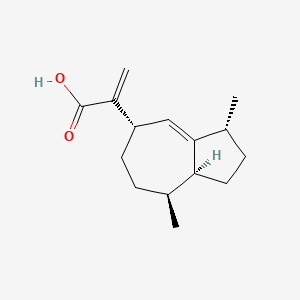
![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)